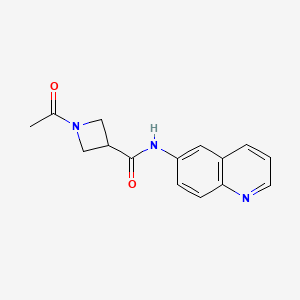

1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-acetyl-N-quinolin-6-ylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10(19)18-8-12(9-18)15(20)17-13-4-5-14-11(7-13)3-2-6-16-14/h2-7,12H,8-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEGFIYBFDIIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Quinoline Moiety: The quinoline group can be introduced through coupling reactions.

Acetylation and Carboxamidation: The final steps involve acetylation and carboxamidation to introduce the acetyl and carboxamide groups, respectively.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidine derivatives, including 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide. The azetidine ring structure is commonly found in several approved drugs and has been associated with various biological activities.

Case Studies

- Antiproliferative Effects : Research has indicated that azetidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing the azetidine motif have shown efficacy against breast cancer and prostate cancer cells, inducing apoptosis and inhibiting proliferation .

- Mechanistic Insights : Studies have demonstrated that certain azetidine derivatives inhibit key signaling pathways involved in cancer progression. For example, compounds have been identified that target the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis .

Antimicrobial Properties

The antibacterial activity of azetidine derivatives has been well-documented. The compound 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide may also share similar properties.

Research Findings

- Broad-Spectrum Activity : Azetidine derivatives have been evaluated for their activity against a range of bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Pharmacological Research

The unique structure of 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide makes it a valuable tool in pharmacological research.

Applications in Drug Development

- Building Blocks for Combinatorial Libraries : The compound can serve as a building block for synthesizing diverse chemical libraries aimed at drug discovery . Its ability to be modified chemically allows researchers to explore structure-activity relationships effectively.

- Targeting Specific Pathways : The compound's quinoline moiety suggests potential interactions with biological targets such as kinases and receptors involved in disease pathways, facilitating the development of targeted therapies .

Data Summary Table

Mechanism of Action

The mechanism of action of 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and biological activities of related compounds:

Key Insights from Structural Comparisons

Azetidine vs. Hydrazine-Carboxamide Cores

- The azetidine ring in the target compound provides greater rigidity and smaller steric bulk compared to the hydrazine-carboxamide scaffold in compounds 5k/5l . This may enhance binding to compact enzymatic pockets (e.g., kinase ATP-binding sites) but reduce solubility due to fewer hydrogen-bonding sites.

- Compounds 5k/5l demonstrate potent antiproliferative activity (IC₅₀ < 15 μM) via G2-M arrest and apoptosis, suggesting that the quinolin-6-yl group is critical for targeting cell cycle regulators. The absence of an azetidine ring in these analogs may allow greater conformational flexibility for interacting with tubulin or cyclin-dependent kinases .

Quinolin-6-yl Modifications

- Bromobenzyl-substituted indolinone-acetamides (e.g., ) exhibit higher lipophilicity (LogP > 5), which may improve membrane permeability but increase off-target toxicity risks. The azetidine derivative’s acetyl group could balance hydrophilicity while retaining target affinity .

- Cyano-substituted quinoline-enamides () show structural stability (MS data) due to electron-withdrawing groups. The target compound’s acetyl group may similarly stabilize the azetidine ring against metabolic degradation .

β-Carboline vs. Azetidine Scaffolds

- β-Carboline derivatives (e.g., 6c) rely on planar aromatic systems for DNA intercalation or monoamine oxidase (MAO) inhibition. In contrast, the azetidine’s non-aromatic nature may shift the mechanism toward kinase inhibition or protein-protein interaction disruption .

Biological Activity

1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features an azetidine ring, which is known for its ability to interact with biological targets, potentially leading to varied pharmacological effects.

1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Oncogenic Pathways : The compound has been shown to inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in the progression of diffuse large B-cell lymphoma (DLBCL). Studies indicate that modifications to the quinolinone scaffold enhance its potency as a BCL6 inhibitor, leading to significant reductions in cell proliferation in vitro and modest efficacy in xenograft models .

- Antioxidant Activity : Preliminary investigations suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in cancer therapy, where oxidative damage plays a critical role in tumor progression and metastasis .

- Antimicrobial Properties : Some derivatives of quinoline-based compounds have demonstrated antimicrobial activity against various pathogens. While specific data on 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide is limited, related compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Research Findings and Case Studies

Several studies have explored the biological activity of 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide:

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted by researchers aimed at evaluating the anticancer efficacy of 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide involved in vitro assays on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in oncology.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains to be fully elucidated; however, initial studies indicate favorable absorption characteristics. Toxicological assessments are crucial for determining the safety profile before clinical applications can be considered.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.